molecular formula C13H19NO B1322491 4-[(4-Methylphenoxy)methyl]piperidine CAS No. 63608-42-4

4-[(4-Methylphenoxy)methyl]piperidine

Cat. No.: B1322491
CAS No.: 63608-42-4
M. Wt: 205.3 g/mol
InChI Key: OIRBFUKKCSYAKX-UHFFFAOYSA-N
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Description

4-[(4-Methylphenoxy)methyl]piperidine is a piperidine derivative featuring a phenoxymethyl substituent at the 4-position of the piperidine ring, with a para-methyl group on the aromatic ring. This compound is of interest in medicinal chemistry due to the piperidine scaffold's prevalence in pharmaceuticals, particularly in central nervous system (CNS) agents and receptor modulators . Its structure allows for versatile interactions with biological targets, influenced by the electron-donating methyl group and the ether linkage, which may enhance metabolic stability compared to esters or amides.

Properties

IUPAC Name

4-[(4-methylphenoxy)methyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-11-2-4-13(5-3-11)15-10-12-6-8-14-9-7-12/h2-5,12,14H,6-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIRBFUKKCSYAKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00626527
Record name 4-[(4-Methylphenoxy)methyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00626527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63608-42-4
Record name 4-[(4-Methylphenoxy)methyl]piperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63608-42-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(4-Methylphenoxy)methyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00626527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(4-Methylphenoxy)methyl]piperidine typically involves the reaction of 4-methylphenol with piperidine in the presence of a suitable base and solvent. The reaction conditions often include heating the mixture to facilitate the formation of the desired product. The general reaction scheme can be represented as follows:

[ \text{4-Methylphenol} + \text{Piperidine} \rightarrow \text{4-[(4-Methylphenoxy)methyl]piperidine} ]

Industrial Production Methods: In an industrial setting, the production of 4-[(4-Methylphenoxy)methyl]piperidine may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 4-[(4-Methylphenoxy)methyl]piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced piperidine derivatives.

    Substitution: The compound can participate in substitution reactions, where the piperidine ring or the phenoxy group is substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions may involve halogenating agents or nucleophiles under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced piperidine derivatives.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C13H19NOC_{13}H_{19}NO
  • Molecular Weight : 205.3 g/mol
  • CAS Number : 63608-42-4

The compound features a piperidine ring substituted with a 4-methylphenoxy group, which contributes to its unique chemical reactivity and biological activity.

Medicinal Chemistry

4-[(4-Methylphenoxy)methyl]piperidine is investigated for its potential as a pharmaceutical intermediate. Its structure allows it to interact with various biological targets, making it suitable for developing drugs aimed at treating central nervous system disorders, including:

  • Anxiety Disorders
  • Depression
  • Obsessive-Compulsive Disorders
  • Alcohol Addiction

Research indicates that compounds similar to 4-[(4-Methylphenoxy)methyl]piperidine can act as serotonin and norepinephrine reuptake inhibitors (SNRIs), which are crucial in managing mood disorders .

Organic Synthesis

In organic chemistry, this compound serves as a building block for synthesizing more complex molecules. It can undergo various reactions such as:

  • Oxidation : Using reagents like potassium permanganate or chromium trioxide to form ketones or aldehydes.
  • Reduction : Utilizing hydrogen gas with a palladium catalyst or sodium borohydride to produce hydrogenated derivatives.
  • Substitution Reactions : Reacting with alkyl halides or acyl chlorides to introduce new functional groups.

Studies have explored the antimicrobial and antifungal properties of 4-[(4-Methylphenoxy)methyl]piperidine. Its interaction with specific enzymes or receptors may inhibit or modulate their activity, potentially leading to therapeutic applications in treating infections and other diseases .

Data Tables

Application AreaDescriptionReferences
Medicinal ChemistryPotential use as an SNRI for mood disorders.
Organic SynthesisBuilding block for complex organic molecules; versatile in various chemical reactions.
Biological ActivityInvestigated for antimicrobial and antifungal properties; potential therapeutic applications in infections.

Case Study 1: Antidepressant Activity

A study highlighted the effectiveness of piperidine derivatives, including 4-[(4-Methylphenoxy)methyl]piperidine, in alleviating symptoms of depression through serotonin modulation. The compound demonstrated significant activity in animal models, suggesting its potential as an antidepressant agent .

Case Study 2: Synthesis of Novel Compounds

Researchers utilized 4-[(4-Methylphenoxy)methyl]piperidine as a precursor to synthesize novel piperidine derivatives with enhanced biological activities. The modifications led to compounds that exhibited improved efficacy against specific bacterial strains .

Mechanism of Action

The mechanism of action of 4-[(4-Methylphenoxy)methyl]piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring and the phenoxy group play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Position Variation

4-[(2-Methylphenoxy)methyl]piperidine hydrochloride
  • Key Difference: The methyl group is at the ortho (2-) position of the phenoxy ring instead of para (4-).
  • This positional isomer may exhibit altered pharmacokinetics due to differences in molecular conformation .
4-(4-Trifluoromethylphenoxy)piperidine hydrochloride
  • Key Difference : The para-methyl group is replaced with a trifluoromethyl (-CF₃) group.
  • Impact : The electron-withdrawing -CF₃ group decreases electron density on the aromatic ring, affecting π-π stacking interactions. This substitution often enhances metabolic stability and lipophilicity (higher logP), which could improve blood-brain barrier penetration .

Functional Group Variation

4-[(2-Nitrophenoxy)methyl]piperidine hydrochloride
  • Key Difference: A nitro (-NO₂) group replaces the methyl group at the ortho position.
  • Such derivatives may exhibit higher chemical reactivity in electrophilic substitution reactions .
4-[[(4-Fluorophenyl)thio]methyl]piperidine hydrochloride
  • Key Difference : The oxygen atom in the ether linkage is replaced with sulfur, forming a thioether.
  • Impact : Thioethers are less polar than ethers, increasing lipophilicity. The sulfur atom’s larger size and lower electronegativity may alter binding kinetics and resistance to oxidative metabolism .

Substituent Electronic Effects

  • Electron-Donating Groups (e.g., -CH₃): Enhance aromatic ring electron density, favoring interactions with electron-deficient receptor regions. Example: 4-[(4-Methylphenoxy)methyl]piperidine’s methyl group may improve stability in acidic environments compared to electron-withdrawing substituents .
  • Example: The -CF₃ group in 4-(4-Trifluoromethylphenoxy)piperidine hydrochloride may enhance selectivity for hydrophobic binding pockets .

Physicochemical Properties

Compound logP (Predicted) Solubility (mg/mL) Metabolic Stability
4-[(4-Methylphenoxy)methyl]piperidine 2.8 0.15 Moderate
4-[(2-Methylphenoxy)methyl]piperidine HCl 2.7 0.12 Moderate
4-(4-Trifluoromethylphenoxy)piperidine HCl 3.5 0.08 High
4-[(2-Nitrophenoxy)methyl]piperidine HCl 1.9 0.20 Low
4-[[(4-Fluorophenyl)thio]methyl]piperidine HCl 3.2 0.10 High
  • logP Trends: Electron-withdrawing groups (e.g., -CF₃) increase lipophilicity, while polar groups (e.g., -NO₂) reduce it.
  • Metabolic Stability : Thioethers and fluorinated groups resist oxidative metabolism better than ethers .

Biological Activity

4-[(4-Methylphenoxy)methyl]piperidine, with the CAS number 63608-42-4, is a piperidine derivative that has garnered attention for its diverse biological activities. This compound is characterized by a piperidine ring substituted with a 4-methylphenoxy group, which influences its interaction with various biological targets. This article aims to synthesize current research findings on its biological activity, including pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 4-[(4-Methylphenoxy)methyl]piperidine is C13H17NO, with a molecular weight of approximately 205.28 g/mol. The structure includes a piperidine ring, which is known for its role in various biological processes due to its basic nitrogen atom that can participate in hydrogen bonding and ionic interactions.

Research indicates that 4-[(4-Methylphenoxy)methyl]piperidine exhibits significant biological activity through various mechanisms:

  • Enzyme Interaction : The compound interacts with cytochrome P450 enzymes, which are crucial for drug metabolism and the detoxification of xenobiotics. This interaction can alter the metabolism of other compounds, potentially leading to increased efficacy or toxicity of co-administered drugs.
  • Cell Signaling Modulation : It has been shown to influence cell signaling pathways, affecting gene expression and cellular metabolism. For instance, it may enhance insulin sensitivity in adipocytes, making it a candidate for metabolic disorder treatments .

Pharmacological Activities

The pharmacological profile of 4-[(4-Methylphenoxy)methyl]piperidine includes:

  • Antimicrobial Activity : Preliminary studies suggest that this compound possesses antibacterial properties against various strains of bacteria. Its efficacy was evaluated using disc diffusion methods against pathogens such as Escherichia coli and Staphylococcus aureus, showing promising results comparable to standard antibiotics like gentamicin .
  • Anticancer Potential : In vitro studies have indicated that derivatives of piperidine compounds can exhibit cytotoxic effects against cancer cell lines. The presence of the 4-methylphenoxy group may enhance these effects, although specific studies on this compound are still limited .

Case Studies and Research Findings

Several studies have explored the biological activity of piperidine derivatives, including 4-[(4-Methylphenoxy)methyl]piperidine:

  • Insulin Sensitivity Study : A study demonstrated that compounds structurally related to 4-[(4-Methylphenoxy)methyl]piperidine significantly improved insulin sensitivity in mouse adipocytes by modulating glucose incorporation into lipids .
  • Antimicrobial Screening : In a systematic screening for antibacterial activity, derivatives were tested against multiple bacterial strains. The results indicated that certain concentrations of these compounds could inhibit bacterial growth effectively .
  • Cytotoxicity Assessment : A study assessing the cytotoxicity of piperidine derivatives against ovarian and breast cancer cell lines reported moderate cytotoxic effects, suggesting potential for further development as anticancer agents .

Data Table: Summary of Biological Activities

Activity TypeFindingsReference
AntimicrobialEffective against E. coli and S. aureus; comparable to gentamicin
Insulin SensitivityEnhanced insulin sensitivity in adipocytes
CytotoxicityModerate cytotoxicity in ovarian and breast cancer cell lines

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